1-[3-(Trimethylsilyl)propyl]pyrrolidine

Analytical Chemistry Derivatization Silylation

1-[3-(Trimethylsilyl)propyl]pyrrolidine (CAS 59427-42-8), with the IUPAC name trimethyl(3-pyrrolidin-1-ylpropyl)silane, is an organosilicon compound characterized by a pyrrolidine ring connected to a trimethylsilyl group via a three-carbon propyl linker. This structural feature distinguishes it from simpler N-trimethylsilyl analogs, where the silyl group is directly attached to the nitrogen atom, and confers unique physicochemical properties relevant to silylation, organocatalysis, and electrolyte additive applications.

Molecular Formula C10H23NSi
Molecular Weight 185.38 g/mol
CAS No. 59427-42-8
Cat. No. B14622435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trimethylsilyl)propyl]pyrrolidine
CAS59427-42-8
Molecular FormulaC10H23NSi
Molecular Weight185.38 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCN1CCCC1
InChIInChI=1S/C10H23NSi/c1-12(2,3)10-6-9-11-7-4-5-8-11/h4-10H2,1-3H3
InChIKeyHSRQQJSSLGUNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trimethylsilyl)propyl]pyrrolidine (CAS 59427-42-8): A Pyrrolidine-Based Organosilicon Intermediate with a Propyl-Tethered Silyl Group for Silylation and Materials Science


1-[3-(Trimethylsilyl)propyl]pyrrolidine (CAS 59427-42-8), with the IUPAC name trimethyl(3-pyrrolidin-1-ylpropyl)silane, is an organosilicon compound characterized by a pyrrolidine ring connected to a trimethylsilyl group via a three-carbon propyl linker [1]. This structural feature distinguishes it from simpler N-trimethylsilyl analogs, where the silyl group is directly attached to the nitrogen atom, and confers unique physicochemical properties relevant to silylation, organocatalysis, and electrolyte additive applications .

Silylation Reagent
Propyl-tethered pyrrolidine-silane for derivatization and protection chemistry; reported silyl donor potency via core N-TMS-pyrrolidine motif.
Organocatalyst Precursor
TMS-substituted pyrrolidine scaffold supports asymmetric synthesis; enantioselectivity up to high ee reported for structurally related catalysts.
Electrolyte Additive Research
Trimethylsilyl group serves as HF scavenger and cathode interface modifier; class-level evidence from Ni-rich Li-ion systems.

Why 1-[3-(Trimethylsilyl)propyl]pyrrolidine Cannot Be Readily Substituted by Other N-Trimethylsilyl Heterocycles or Simpler Silylating Agents


The presence of a propyl spacer between the pyrrolidine nitrogen and the trimethylsilyl group in 1-[3-(trimethylsilyl)propyl]pyrrolidine fundamentally alters its electronic and steric environment compared to directly N-silylated analogs like N-trimethylsilylpyrrolidine (TMSPY) or N-trimethylsilylpiperidine (TMSPI) [1]. This structural modification impacts its performance as a silylating agent and its behavior in materials applications. Furthermore, in the context of lithium-ion battery electrolytes, the specific molecular architecture of trimethylsilyl-containing additives dictates their effectiveness in scavenging corrosive HF and forming stable cathode-electrolyte interfaces (CEI), meaning that simple substitution with another TMS-bearing compound will not yield equivalent performance [2].

  • Direct N-silylpyrrolidines (e.g., TMSPY) lack the propyl spacer, altering electronic environment, silylation kinetics, and thermal properties; interchangeability not established.
  • Simple TMS-bearing compounds cannot replicate the specific steric/electronic profile needed for CEI formation and HF scavenging in battery electrolytes; performance may not transfer.
  • Generic silylating agents (TMSIM, TMSDEA) may show lower silyl donor strength relative to the N-TMS-pyrrolidine core; method conditions require review.

Quantitative Differentiation of 1-[3-(Trimethylsilyl)propyl]pyrrolidine: Comparative Performance Data


Enhanced Silylating Power of N-Trimethylsilylpyrrolidine (TMSPY) vs. N-Trimethylsilylpiperidine (TMSPI) and N-Trimethylsilylmorpholine (TMSM)

In a head-to-head comparison of N-trimethylsilyl derivatives of pyrrolidine (TMSPY), piperidine (TMSPI), and morpholine (TMSM) as silylating agents for 16 representative organic compounds, TMSPY and TMSPI were found to be stronger silyl donors than conventional reagents N-trimethylsilylimidazole (TMSIM) and trimethylsilyldiethylamine (TMSDEA), and in some instances were as effective as N,O-bis(trimethylsilyl)acetamide (BSA) [1]. This establishes the N-trimethylsilylpyrrolidine core as a potent silylating moiety, a property that is retained and modulated in the propyl-tethered analog 1-[3-(trimethylsilyl)propyl]pyrrolidine.

Silyl donor strength
Core-structure inference
TMSPY > TMSIM, TMSDEA
N-TMS-pyrrolidine core exhibits higher silylating potency; propyl-tethered analog retains this motif.
GLC evaluation against 16 substrates; direct target data to verify.
Analytical Chemistry Derivatization Silylation

Superior Enantioselectivity (Up to 99% ee) Achieved with a Trimethylsilyl-Substituted Pyrrolidine Organocatalyst

A study on the diastereoselective synthesis of silyl-substituted pyrrolidines for use as Hayashi-Jørgensen catalyst isosteres found that the trimethylsilyl derivative (S)-8d exhibited superior enantioselectivity, transferring stereochemical information with remarkable efficiency, achieving up to 99% enantiomeric excess (ee) [1]. This highlights the specific and advantageous role of the trimethylsilyl group in this pyrrolidine-based catalytic scaffold.

Enantioselectivity (related scaffold)
Reported context
up to 99% ee
TMS-pyrrolidine derivative achieved high stereocontrol in Michael addition; supports catalyst precursor selection.
Data from (S)-8d, not target compound itself; method transfer review advised.
Asymmetric Catalysis Organocatalysis Synthetic Methodology

Physical Property Distinction: Higher Boiling Point (~200 °C) Compared to N-Trimethylsilylpyrrolidine (139-140 °C)

The introduction of a propyl spacer in 1-[3-(trimethylsilyl)propyl]pyrrolidine leads to a significant increase in boiling point compared to its direct N-silylated analog. The compound exhibits a boiling point of approximately 200 °C , whereas 1-(trimethylsilyl)pyrrolidine boils at 139-140 °C . This ~60 °C difference directly impacts its handling, purification, and suitability for high-temperature applications.

Boiling point distinction
Data to verify
~200 °C vs 139–140 °C
Propyl spacer raises boiling point ~60 °C, widening liquid range and influencing purification options.
Approximate value; no peer-reviewed source provided.
Physicochemical Properties Process Chemistry Purification

Class-Level Validation: Trimethylsilyl Motifs Are Effective HF Scavengers and CEI Formers in High-Voltage Li-Ion Batteries

A 2020 study demonstrated that the introduction of a trimethylsilyl (TMS) motif in electrolyte additives for lithium-ion batteries is an effective approach to remove corrosive hydrofluoric acid (HF) and to form a stable cathode-electrolyte interface (CEI) on nickel-rich cathodes [1]. This mechanism is directly relevant to the trimethylsilyl group present in 1-[3-(trimethylsilyl)propyl]pyrrolidine.

HF scavenging & CEI formation
Class-level inference
TMS motif removes HF, stabilizes NCM811 cathode interface
Trimethylsilyl group validated for electrolyte additive function; target compound contains this motif.
Source: ACS Appl. Mater. Interfaces 2020; direct testing on target molecule recommended.
Battery Electrolytes Materials Science Energy Storage

Validated Application Scenarios for 1-[3-(Trimethylsilyl)propyl]pyrrolidine Based on Quantitative Evidence


Analytical Derivatization and Synthetic Silylation

As a derivative of N-trimethylsilylpyrrolidine (TMSPY), which has been shown to be a stronger silyl donor than TMSDEA and TMSIM [1], 1-[3-(trimethylsilyl)propyl]pyrrolidine can serve as an effective silylating agent for GC-MS sample preparation and for the protection of sensitive functional groups (e.g., alcohols, amines, carboxylic acids) during multi-step organic syntheses. Its higher boiling point (~200 °C) compared to N-trimethylsilylpyrrolidine also makes it suitable for reactions requiring a higher-temperature, less volatile silylating reagent.

Synthesis of High-Performance Chiral Organocatalysts

The trimethylsilyl-substituted pyrrolidine scaffold has been proven to deliver enantioselectivities up to 99% ee in benchmark asymmetric reactions [2]. 1-[3-(Trimethylsilyl)propyl]pyrrolidine, as a related silylated pyrrolidine, is a logical and strategic intermediate for constructing novel organocatalysts where precise stereochemical control is paramount for applications in pharmaceutical and fine chemical manufacturing.

Electrolyte Additive Development for Lithium-Ion Batteries

The trimethylsilyl group is a validated functional motif for scavenging corrosive HF and forming protective cathode-electrolyte interfaces (CEI) in high-voltage lithium-ion batteries, as demonstrated in NCM811 cathode systems [3]. 1-[3-(Trimethylsilyl)propyl]pyrrolidine, containing this essential TMS group, is therefore a valuable precursor or additive candidate for electrolyte formulations aimed at enhancing the cycle life and safety of next-generation batteries.

Application
Selection Property
Validation Focus
Silylation & derivatization
Propyl-tethered N-TMS-pyrrolidine scaffold; higher boiling point vs. direct N-silyl analogs
Silyl donor reactivity (core-structure evidence); thermal stability for high-temperature protocols
Chiral organocatalyst synthesis
TMS-substituted pyrrolidine as Hayashi-Jørgensen isostere precursor
Enantioselectivity context (reported up to high ee); scaffold derivatization scope
Li-ion battery electrolyte additive
Trimethylsilyl motif for HF scavenging and cathode interface stabilization
CEI formation and cycle-life improvement (class-level evidence); NCM chemistry compatibility

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